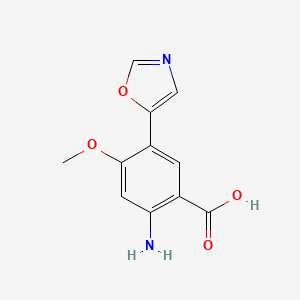
2-Amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and an oxazole ring attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to form 4-methoxy-2-nitrobenzoic acid. This intermediate is then reduced to 2-amino-4-methoxybenzoic acid. The final step involves the formation of the oxazole ring through a cyclization reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the methoxy group could yield a variety of substituted benzoic acids.
Applications De Recherche Scientifique
2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-methoxybenzoic acid: Lacks the oxazole ring, making it less complex.
2-amino-5-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
2-amino-4,5-dimethoxybenzoic acid: Contains an additional methoxy group, altering its chemical properties.
Uniqueness
The presence of the oxazole ring in 2-amino-4-methoxy-5-(oxazol-5-yl)benzoic acid makes it unique compared to its analogs. This ring structure can enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
371251-38-6 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-amino-4-methoxy-5-(1,3-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-9-3-8(12)6(11(14)15)2-7(9)10-4-13-5-17-10/h2-5H,12H2,1H3,(H,14,15) |
Clé InChI |
OETGAUDFYOFVBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2=CN=CO2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
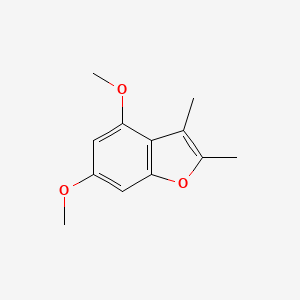

![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
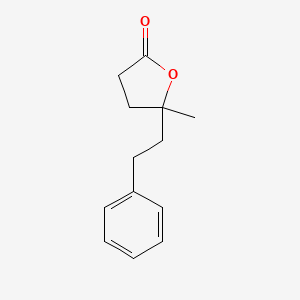
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
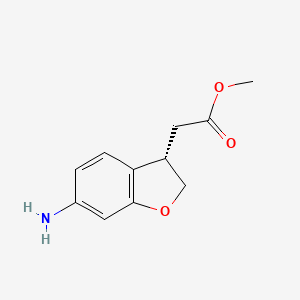
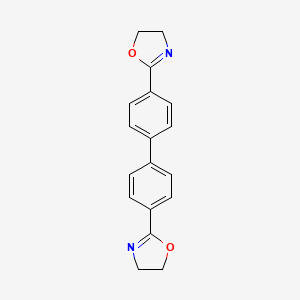
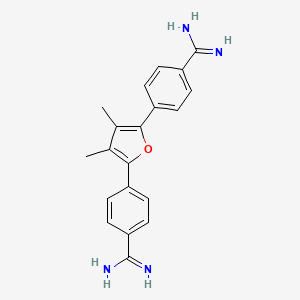
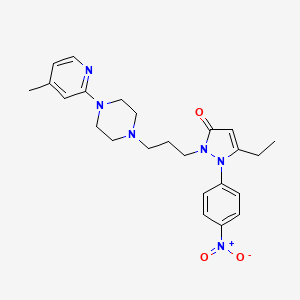
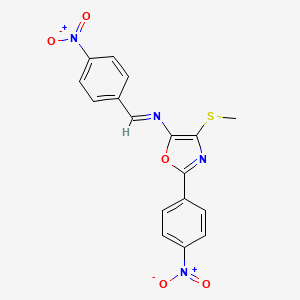
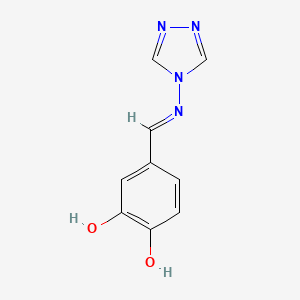
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
